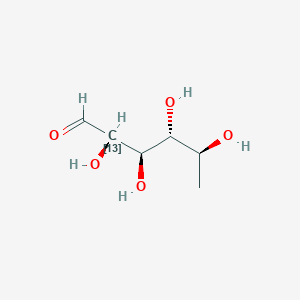

(-)-Fucose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i4+1 |

InChI Key |

PNNNRSAQSRJVSB-KOKIVGLBSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Functions of ¹³C-Labeled Fucose in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a deoxyhexose monosaccharide, plays a pivotal role in a multitude of mammalian biological processes through its incorporation into glycans, a process known as fucosylation. This post-translational modification is critical for cell-cell recognition, signaling, and adhesion. Dysregulation of fucosylation is implicated in various pathological conditions, including cancer and inflammation. The use of stable isotope-labeled fucose, particularly ¹³C-labeled fucose, has emerged as a powerful tool for elucidating the dynamics of fucose metabolism and the functional roles of fucosylated glycoconjugates. This technical guide provides an in-depth overview of the biological functions of ¹³C-labeled fucose in mammals, with a focus on its application in research and drug development. We will delve into detailed experimental protocols, present quantitative data, and visualize key pathways and workflows.

Fucose is incorporated into glycans via two primary pathways: the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates. Quantitative studies have shown that the de novo pathway is the major contributor to the GDP-fucose pool in many cell types, accounting for over 90% of its synthesis[1]. However, the salvage pathway provides a direct route for the incorporation of exogenously supplied fucose, including ¹³C-labeled variants, making it an invaluable tool for metabolic labeling studies.

By introducing ¹³C-labeled fucose into cellular systems, researchers can trace its metabolic fate, quantify its incorporation into specific glycoproteins and glycolipids, and dissect the functional consequences of fucosylation in various biological contexts. This approach offers a significant advantage over traditional methods by allowing for the precise tracking of fucose molecules without the use of radioactive isotopes.

Core Applications of ¹³C-Labeled Fucose

The application of ¹³C-labeled fucose spans several key areas of biological research:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA allows for the quantification of the flow of metabolites through a metabolic network. By supplying ¹³C-fucose and analyzing the isotopic enrichment in downstream metabolites and glycans, researchers can determine the relative contributions of the de novo and salvage pathways to the cellular GDP-fucose pool. This provides insights into how cells regulate fucose metabolism under different physiological and pathological conditions.

-

Glycan and Glycoprotein Characterization: ¹³C-fucose serves as a metabolic tag to identify and quantify fucosylated glycans and glycoproteins. Mass spectrometry-based approaches can distinguish between unlabeled (¹²C) and labeled (¹³C) fucosylated structures, enabling the analysis of fucosylation dynamics and stoichiometry on specific proteins.

-

Studying Signaling Pathways: Fucosylation is a critical regulator of key signaling pathways, including Notch signaling and selectin-mediated cell adhesion. ¹³C-fucose can be used to probe the role of fucosylation in these pathways by tracking the modification of specific receptors and ligands and correlating it with downstream signaling events.

-

Drug Development and Biomarker Discovery: Understanding the role of fucosylation in disease provides opportunities for therapeutic intervention and the identification of novel biomarkers. ¹³C-fucose can be employed in preclinical studies to assess the impact of drugs on fucose metabolism and to identify fucosylated glycoproteins that are differentially expressed in disease states.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Fucose

This protocol describes the general procedure for labeling mammalian cells with ¹³C-fucose to study its incorporation into cellular glycans.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HepG2, CHO)

-

Complete cell culture medium

-

¹³C-labeled fucose (e.g., U-¹³C₆-L-fucose)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency in complete medium.

-

Labeling Medium Preparation: Prepare complete medium supplemented with ¹³C-labeled fucose. The final concentration of ¹³C-fucose can vary depending on the experimental goals, with concentrations typically ranging from 50 µM to 1 mM. For experiments aiming to trace the salvage pathway specifically, lower concentrations are often used.

-

Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared ¹³C-fucose-containing medium to the cells.

-

Incubation: Incubate the cells for a desired period, typically ranging from 24 to 72 hours, to allow for the incorporation of ¹³C-fucose into cellular glycans. The optimal incubation time should be determined empirically for each cell line and experimental setup.

-

Cell Harvesting: After incubation, remove the labeling medium. Wash the cells twice with ice-cold PBS.

-

Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer and collect the cell lysate. For analysis of secreted glycoproteins, the culture medium can be collected.

-

Sample Storage: Store the cell lysate or culture medium at -80°C until further processing for glycan analysis.

Protocol 2: Analysis of ¹³C-Fucose Incorporation by GC-MS

This protocol outlines the steps for hydrolyzing glycoproteins, derivatizing the resulting monosaccharides, and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify ¹³C-fucose incorporation.

Materials:

-

¹³C-fucose labeled glycoprotein sample

-

Trifluoroacetic acid (TFA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Acid Hydrolysis:

-

To the glycoprotein sample, add 2 M TFA to a final concentration that ensures complete hydrolysis.

-

Incubate at 100°C for 3-4 hours in a sealed tube.

-

After hydrolysis, cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or by lyophilization.

-

-

Derivatization:

-

Resuspend the dried hydrolysate in pyridine.

-

Add BSTFA with 1% TMCS to the sample.

-

Incubate the mixture at 70°C for 30 minutes to convert the monosaccharides to their trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

-

GC Column: Use a capillary column suitable for sugar analysis (e.g., Rxi-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program:

-

Initial temperature: 130°C, hold for 0.5 min.

-

Ramp 1: 8°C/min to 195°C.

-

Ramp 2: 3°C/min to 204°C.

-

Ramp 3: 12°C/min to 290°C, hold for 3 min[2].

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode to detect the characteristic fragments of TMS-derivatized fucose and its ¹³C-labeled isotopologues.

-

-

Data Analysis:

-

Identify the peaks corresponding to TMS-derivatized fucose based on retention time and mass spectrum.

-

Determine the mass isotopomer distribution (MID) by analyzing the relative abundances of the M+0 (unlabeled), M+1, M+2, etc., ions.

-

Correct for the natural abundance of ¹³C to accurately quantify the incorporation of the labeled fucose.

-

Protocol 3: Analysis of ¹³C-Fucosylated N-Glycans by LC-MS/MS

This protocol provides a workflow for the analysis of intact ¹³C-fucosylated N-glycans released from glycoproteins.

Materials:

-

¹³C-fucose labeled glycoprotein sample

-

PNGase F

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

-

LC-MS/MS system with a suitable column for glycan analysis (e.g., HILIC or porous graphitic carbon)

Procedure:

-

N-Glycan Release:

-

Denature the glycoprotein sample by heating.

-

Treat the sample with PNGase F according to the manufacturer's instructions to release the N-glycans.

-

-

Glycan Purification:

-

Purify the released N-glycans using SPE cartridges to remove peptides and other contaminants.

-

-

LC-MS/MS Analysis:

-

LC Separation:

-

Inject the purified N-glycan sample onto a GlycanPac AXH-1 column (2.1 x 150 mm, 1.9 µm) or similar[3].

-

Use a binary solvent system, for example:

-

Solvent A: 80:20 (v/v) Acetonitrile/Water

-

Solvent B: 80 mM Ammonium formate, pH 4.4

-

-

Run a gradient from low to high percentage of Solvent B to elute the glycans[3].

-

-

MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Acquire data in full scan mode to identify the parent ions of the N-glycans.

-

Perform tandem MS (MS/MS) on selected parent ions to obtain fragmentation data for structural elucidation.

-

-

-

Data Analysis:

-

Identify fucosylated N-glycans based on their mass and fragmentation patterns.

-

Compare the mass spectra of samples from labeled and unlabeled conditions to identify ¹³C-fucosylated glycans. The mass of a fully ¹³C-labeled fucose residue will be 6 Da higher than its unlabeled counterpart.

-

Quantify the relative abundance of ¹³C-fucosylated glycans by comparing the peak areas of the labeled and unlabeled species.

-

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing ¹³C-labeled fucose and related methodologies to investigate fucose metabolism and function.

| Cell Line | ¹³C-UL-Glucose (5 mM) | ¹³C-3,4-Mannose (50 µM) | ¹³C-6-Fucose |

| A549 | 55% | 10% | 35% |

| CaCo2 | 60% | 15% | 25% |

| HEK293 | 70% | 8% | 22% |

| HCT116 (GMDS mutant) | <5% | <5% | >90% |

| CHO-Lec13 (GMDS mutant) | <5% | <5% | >90% |

| Data presented as the percentage of labeling of N-glycan-associated fucose from the specified ¹³C-labeled precursor. GMDS mutant cell lines have an inactive de novo pathway. Data adapted from[4]. |

| Cell Line | Condition | Cell Surface sLeX Expression (Mean Fluorescence Intensity) |

| Human Monocytes | Untreated | High |

| Human B-cells | Untreated | Low/Negative |

| Human Monocytes | + α(1,3)-exofucosylation | Increased |

| Human B-cells | + α(1,3)-exofucosylation | Minimal Increase |

| sLeX is a key fucosylated glycan ligand for E-selectin. Data adapted from[5]. |

| Cell Type | Fucose Supplementation | P-selectin Ligand Activity | E-selectin Ligand Activity |

| FX(-/-) Mouse Neutrophils | None | Deficient | Deficient |

| FX(-/-) Mouse Neutrophils | 5 mM Fucose | Partially Restored | Partially Restored |

| FX(-/-) Mouse Neutrophils | 10 mM Fucose | Near Normal | Partially Restored |

| FX(-/-) mice have a defect in the de novo GDP-fucose synthesis pathway. Data adapted from[6]. |

Signaling Pathways and Experimental Workflows

Fucose Metabolism and Incorporation into Glycans

The following diagram illustrates the two main pathways for GDP-fucose biosynthesis and the subsequent incorporation of ¹³C-labeled fucose into N-glycans, which can then be analyzed by mass spectrometry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding Fucosylation Pathways with Isotopic Tracers

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification involved in a vast array of biological processes, from cell adhesion and signaling to immune responses and development. Aberrant fucosylation is a well-established hallmark of various diseases, including cancer, making it a key area of interest for biomarker discovery and therapeutic development. Studying the dynamic nature of these pathways requires sophisticated tools that can trace the flow of molecules in living systems. This technical guide provides an in-depth overview of how isotopic tracers are employed to dissect fucosylation pathways, present quantitative data, and deliver detailed experimental protocols for researchers in the field.

Section 1: The Fucosylation Machinery: Biosynthetic Pathways

The final donor for all fucosylation reactions is the nucleotide sugar Guanosine Diphosphate-Fucose (GDP-Fucose). Cells synthesize GDP-Fucose through two primary routes: the de novo pathway and the salvage pathway.

-

The De Novo Pathway : This is the principal route for GDP-Fucose synthesis in most cells. It begins with GDP-Mannose, which is converted in two enzymatic steps. First, GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion to GDP-4-keto-6-deoxymannose. Subsequently, the FX protein (GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase) completes the synthesis to GDP-Fucose.

-

The Salvage Pathway : This pathway utilizes free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates. The free fucose is phosphorylated by fucose kinase (FUK) to form Fucose-1-Phosphate, which is then converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (FPGT).

Once synthesized in the cytosol, GDP-Fucose is transported into the Golgi apparatus, where a family of enzymes called fucosyltransferases (FUTs) transfer the fucose to acceptor glycans on proteins and lipids. Different FUTs create specific linkages, such as the α1,6-linkage to the core N-acetylglucosamine (GlcNAc) of N-glycans, a modification known as core fucosylation, catalyzed by FUT8.

Section 2: Isotopic Tracers for Metabolic Labeling

Isotopic labeling is a powerful technique to trace metabolic pathways in real-time.[1] By introducing molecules containing heavier isotopes (like ¹³C, ¹⁵N, or ²H) or bioorthogonal chemical reporters (like azides or alkynes), researchers can follow their incorporation into cellular components.[1][2]

Bioorthogonal Chemical Reporters

This common strategy involves feeding cells a fucose analog that has been modified with a small, inert chemical group (a "handle") such as an azide (-N₃) or an alkyne.[3] These analogs, often per-acetylated for enhanced cell permeability, are readily taken up by cells and processed through the salvage pathway.[4] Once the fucose analog is incorporated into glycoproteins, the chemical handle on the cell surface can be detected through a highly specific bioorthogonal "click chemistry" reaction with a probe molecule, such as a fluorescent dye or biotin.[3]

Commonly used fucose analogs include:

-

Per-acetylated 6-azidofucose (Ac₄FucAz) : A widely used analog for labeling fucosylated glycans.[4][5][6]

-

Alkynyl-fucose analogs (e.g., FucAl) : An alternative to azides, these are detected with azide-bearing probes.[3]

Stable Isotope Labeling

An alternative to chemical reporters is the use of stable, non-radioactive heavy isotopes. In this approach, known as Stable Isotope Resolved Metabolomics (SIRM), cells are cultured in media where a primary nutrient, like glucose, is replaced with its uniformly ¹³C-labeled version ([U-¹³C₆]glucose).[1][7] The ¹³C atoms are then traced as they are metabolized through various pathways, including the de novo synthesis of GDP-Fucose.

The incorporation of these heavy isotopes is detected by mass spectrometry (MS), which measures the resulting mass shift in the fucosylated glycans or glycopeptides.[8] This method provides a direct readout of metabolic flux through the de novo pathway and is highly quantitative.[1][8]

Section 3: Quantitative Analysis of Fucosylation

Isotopic labeling is intrinsically quantitative, enabling precise measurement of changes in fucosylation under different biological conditions. Mass spectrometry is the primary analytical tool for these measurements.

Quantitative Data from Fucosylation Studies

The following tables summarize key quantitative findings from studies utilizing isotopic labeling and other quantitative methods to investigate fucosylation in health and disease.

| Parameter | Control/Normal | Disease State | Fold Change | Disease Context | Citation |

| Outer Arm Fucosylation (Fibrinogen Peptide) | Normalized Ratio | Increased Ratio | >10-fold increase | Liver Cirrhosis (HCV & NASH) | [9] |

| FUT2 Protein Expression | Low Expression | High Expression | Significantly Increased | Colorectal Cancer | [10] |

| FUT4 mRNA Expression | Relative Level | Increased Level | 6.56-fold increase | Lung Cancer | |

| FUT6 mRNA Expression | Relative Level | Increased Level | 8.49-fold increase | Lung Cancer | |

| FUT9 mRNA Expression | Relative Level | Increased Level | 11.09-fold increase | Lung Cancer | |

| Table 1: Changes in Fucosylation and FUT Expression in Disease. |

| Fucose Analog | Cell Viability | Notes | Citation |

| 6-Azidofucose (6-Az-Fuc) | Highly Cytotoxic | Despite toxicity, can be used as a probe in certain cell types with high labeling efficiency. | [11] |

| 7-Alkynyl-fucose (7-Alk-Fuc) | Not Cytotoxic | A probe with low toxicity suitable for sensitive glycan detection. | |

| 6-Alkynyl-fucose (6-Alk-Fuc) | Not Cytotoxic | Well-tolerated by cells. | [11] |

| Table 2: Comparison of Common Fucose Analogs Used as Tracers. |

Section 4: Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and Visualization of Fucosylated Glycans in Cell Culture

This protocol describes a general method for labeling cellular glycans with an azido-fucose analog and visualizing them with fluorescence microscopy.[4][5]

Materials:

-

Cell line of interest (e.g., HEK293, Neuro2A)

-

Complete cell culture medium

-

Per-acetylated 6-azidofucose (Ac₄FucAz) stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction buffer kit (e.g., Click-iT™)

-

Alkyne-conjugated fluorescent probe (e.g., Alexa Fluor 488 DIBO Alkyne)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Metabolic Labeling: Treat the cells with the desired concentration of Ac₄FucAz (e.g., 100 µM) in fresh culture medium.[11] Culture for 24-72 hours. Include a no-sugar or DMSO-only control.

-

Cell Fixation: Aspirate the medium, wash cells three times with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash cells twice with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Click Reaction: Wash cells three times with PBS. Prepare the click reaction cocktail containing the fluorescent alkyne probe according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Staining and Mounting: Wash cells three times with PBS. Stain with DAPI for 5 minutes to visualize nuclei. Wash again and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled fucosylated glycans using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Quantitative Analysis of Glycopeptides by LC-MS/MS

This protocol outlines a workflow for the site-specific, quantitative analysis of fucosylated glycopeptides from a complex protein mixture like serum, often using Multiple Reaction Monitoring (MRM).[9][12]

Materials:

-

Protein sample (e.g., depleted human serum)

-

Denaturation buffer (e.g., with SDS or urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin (sequencing grade)

-

Quenching solution (e.g., formic acid)

-

LC-MS/MS system (e.g., nanoLC coupled to a triple quadrupole or QTRAP mass spectrometer)

-

C18 chromatography columns

Procedure:

-

Protein Denaturation, Reduction, and Alkylation: Denature the protein sample (typically ~10-50 µg). Reduce disulfide bonds with DTT (e.g., at 60°C for 1 hour) and then alkylate cysteine residues with iodoacetamide (in the dark at room temperature for 30 minutes).

-

Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

-

Sample Cleanup: Stop the digestion by adding formic acid. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

-

LC-MS/MS Analysis:

-

MRM Method Development:

-

For each target glycopeptide, pre-determine the precursor ion (the specific m/z of the fucosylated and non-fucosylated peptide).

-

Fragment the precursor ions at low collision energy to generate specific, high m/z "Y-ions" that correspond to the peptide with a remnant of the glycan attached.[9] These are more specific than low m/z oxonium ions.

-

Select specific precursor-to-fragment ion transitions for both the fucosylated and non-fucosylated versions of each target peptide.

-

-

Data Analysis:

-

Integrate the peak area of the selected MRM transitions for each glycopeptide.

-

Calculate the fucosylation ratio by dividing the peak area of the fucosylated glycopeptide by the peak area of its corresponding non-fucosylated form.[9] Compare these ratios across different samples (e.g., healthy vs. disease).

-

Conclusion

The use of isotopic tracers, in conjunction with advanced mass spectrometry and imaging techniques, provides an unparalleled window into the complex world of fucosylation. Bioorthogonal chemical reporters enable the visualization and identification of fucosylated glycoproteins, while stable isotope labeling allows for precise quantification of metabolic flux through the biosynthetic pathways. The protocols and quantitative data presented in this guide equip researchers with the foundational knowledge to apply these powerful techniques to their own work, paving the way for new discoveries in disease diagnostics and the development of novel therapeutic strategies targeting aberrant fucosylation.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 7. eurisotop.com [eurisotop.com]

- 8. Metabolic labeling of glycans with isotopic glucose for quantitative glycomics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of (-)-Fucose-13C-1.

An in-depth technical guide on the discovery and synthesis of (-)-Fucose-13C-1 for researchers, scientists, and drug development professionals.

Introduction to this compound

L-Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes.[1] It is a fundamental component of many N- and O-linked glycans and glycolipids on cell surfaces.[1] These fucosylated glycans are involved in cell-cell recognition, signaling, and immune responses.[2] Structurally, fucose is distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration, making it equivalent to 6-deoxy-L-galactose.[1]

The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position creates an invaluable tool for biological and chemical research. (-)-Fucose-¹³C-1, isotopically labeled at the anomeric carbon, allows researchers to trace the metabolic fate of fucose in complex biological systems using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This enables detailed studies of metabolic flux, the biosynthesis of fucosylated glycoconjugates, and the dynamics of glycan processing in both healthy and diseased states.[3][5]

Physicochemical and Spectroscopic Data

The incorporation of a ¹³C atom at the C-1 position provides a unique spectroscopic signature for tracing and quantification.

Physicochemical Properties

The fundamental properties of (-)-Fucose-¹³C-1 are summarized below. Data is compiled from commercial suppliers and chemical databases.[6][7]

| Property | Value | Source |

| IUPAC Name | (2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(1-¹³C)hexanal | [6] |

| Synonyms | 6-Deoxy-L-galactose-1-¹³C, L-Fucose-1-¹³C | [7] |

| Molecular Formula | ¹³CC₅H₁₂O₅ | [7] |

| Molecular Weight | 165.15 g/mol | [6][7] |

| Isotopic Purity | ≥99 atom % ¹³C | [7] |

| Physical Form | Solid | [7] |

| InChI | InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 | [7] |

| InChIKey | PNNNRSAQSRJVSB-ZAHPDWKSSA-N | [7] |

| SMILES | C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[¹³CH]=O | [7] |

NMR Spectroscopic Data

NMR spectroscopy is a primary analytical method for characterizing labeled compounds. While specific spectra for (-)-Fucose-¹³C-1 are proprietary, the following table provides the ¹H and ¹³C chemical shifts for unlabeled L-Fucose in D₂O, which are foundational for analysis.[8] The key expected difference for the ¹³C-1 labeled compound would be a large one-bond C1-H1 coupling constant (¹J_C1,H1_) and the appearance of the C1 signal as a doublet in the proton-coupled ¹³C spectrum.

| Atom | α-anomer δ (ppm) | β-anomer δ (ppm) |

| ¹H Shifts | ||

| H1 | 5.21 | 4.56 |

| H2 | 3.81 | 3.69 |

| H3 | 3.84 | 3.75 |

| H4 | 3.75 | 3.75 |

| H5 | 4.11 | 3.45 |

| H6 (CH₃) | 1.26 | 1.26 |

| ¹³C Shifts | ||

| C1 | 93.1 | 97.1 |

| C2 | 67.2 | 70.3 |

| C3 | 69.8 | 73.8 |

| C4 | 71.9 | 73.0 |

| C5 | 68.3 | 72.3 |

| C6 (CH₃) | 16.5 | 16.5 |

Data obtained in D₂O at 25°C.[8]

Synthesis and Discovery Pathways

The "discovery" of (-)-Fucose-¹³C-1 is not a singular event but rather a result of the broader development of isotopically labeled carbohydrates for metabolic research. Its synthesis can be achieved through both chemical and enzymatic routes.

Biological Pathways of GDP-L-Fucose

In mammals, the activated form of fucose used by enzymes is GDP-L-fucose. It is synthesized via two main pathways: the de novo pathway and the salvage pathway.[2] Understanding these pathways is crucial as they represent the biological context in which (-)-Fucose-¹³C-1 is utilized. The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free fucose from extracellular sources or lysosomal degradation.[2]

Caption: Mammalian biosynthesis of GDP-L-Fucose via De Novo and Salvage pathways.[2]

Chemoenzymatic Synthesis

A highly efficient method for preparing GDP-fucose and its analogs is through chemoenzymatic synthesis. This approach leverages the specificity of enzymes to overcome challenges in traditional chemical synthesis.[9] A key enzyme is L-fucokinase/GDP-fucose pyrophosphorylase (FKP), a bifunctional enzyme that converts L-fucose first to fucose-1-phosphate and then to GDP-fucose.[9] This method is particularly suitable for preparing (-)-GDP-Fucose-¹³C-1 by using (-)-Fucose-¹³C-1 as the starting substrate.

Caption: Workflow for the chemoenzymatic synthesis of GDP-Fucose-¹³C-1 using FKP.[9]

Representative Chemical Synthesis

While specific proprietary methods exist, a general synthetic route to L-fucose analogs often starts from a more abundant sugar, such as D-mannose.[10] To produce (-)-Fucose-¹³C-1, a ¹³C-labeled cyanide (e.g., K¹³CN) or a similar one-carbon synthon would be introduced at the appropriate step to form the C1 aldehyde. A plausible high-level workflow is outlined below.

Caption: High-level logical workflow for the chemical synthesis of (-)-Fucose-¹³C-1.

Experimental Protocols

Detailed protocols are essential for the application and synthesis of labeled compounds.

Protocol 1: General Chemoenzymatic Synthesis of GDP-(-)-Fucose-¹³C-1

This protocol is adapted from methodologies for synthesizing GDP-fucose derivatives using the FKP enzyme.[9]

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂.

-

Add (-)-Fucose-¹³C-1 to a final concentration of 5 mM.

-

Add ATP and GTP, each to a final concentration of 7.5 mM (1.5 equivalents).

-

Add inorganic pyrophosphatase to prevent product inhibition by pyrophosphate (PPi).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a purified, recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour).

-

Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of Fucose-¹³C-1 and the formation of GDP-Fucose-¹³C-1.

-

-

Purification:

-

Once the reaction reaches completion (typically >95% conversion), terminate it by adding an equal volume of cold ethanol or by heat inactivation.

-

Centrifuge the mixture to pellet the precipitated enzyme and other insoluble materials.

-

Purify the supernatant containing GDP-Fucose-¹³C-1 using anion-exchange chromatography or size-exclusion chromatography.

-

-

Verification:

-

Confirm the identity and purity of the final product using mass spectrometry (to verify the M+1 mass shift) and NMR spectroscopy.[7]

-

Protocol 2: General NMR Analysis of Fucose Isotopomers

This protocol provides a general method for the NMR analysis of fucose in solution, applicable to its ¹³C-labeled forms.[8][11]

-

Sample Preparation:

-

Dissolve 5-10 mg of the fucose sample (e.g., (-)-Fucose-¹³C-1) in 0.5 mL of deuterium oxide (D₂O, 99.9%).

-

For analysis of exchangeable protons, dissolve the sample in a 90% H₂O / 10% D₂O mixture.[8]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Set the sample temperature to a constant value, typically 25°C (298 K).[11]

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum to observe the overall chemical shifts and the anomeric equilibrium between the α and β forms.[8]

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms. For (-)-Fucose-¹³C-1, the C1 signal will be significantly enhanced.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for unambiguous assignment of the ¹H and ¹³C signals.[12]

-

2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks within the sugar ring.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

-

Reference the chemical shifts to an internal or external standard.[8]

-

Integrate the anomeric proton signals in the ¹H spectrum to determine the ratio of α and β anomers in solution.[8]

-

For (-)-Fucose-¹³C-1, analyze the coupling patterns of the H1 and C1 signals to confirm the position and enrichment of the label.

-

References

- 1. Fucose - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. rupress.org [rupress.org]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for obtaining 13C isotopomer populations in 13C-enriched glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H12O5 | CID 131885692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Fucose-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 11. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

Exploring Glycan Biosynthesis with 13C Labeled Monosaccharides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 13C labeled monosaccharides in the study of glycan biosynthesis. It details the core principles, experimental methodologies, data analysis, and visualization techniques that are pivotal for researchers in glycobiology, metabolic engineering, and drug development. By tracing the metabolic fate of 13C labeled precursors, scientists can elucidate complex biosynthetic pathways, quantify glycan flux, and understand the impact of cellular metabolism on glycosylation.

Core Principles

The fundamental principle behind using 13C labeled monosaccharides is metabolic labeling.[1] Cells are cultured in a medium where a standard monosaccharide, such as glucose, is replaced with its 13C-enriched counterpart (e.g., [U-13C6]-glucose).[2][3] As cells metabolize the labeled sugar, the 13C atoms are incorporated into various downstream metabolites, including the nucleotide sugars that are the building blocks for glycan synthesis.[2][3] These labeled nucleotide sugars are then utilized by glycosyltransferases to build glycans on proteins and lipids. The resulting 13C-labeled glycans can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This powerful technique allows for the direct observation of glucose allocation to glycosylation and provides insights into the dynamics of glycan turnover.[2][3][6]

Stable isotope labeling, particularly with 13C, offers significant advantages for quantitative glycomics.[1][7] It enables accurate quantification of glycans in complex biological samples and facilitates comparative studies between different cellular states, such as healthy versus diseased tissues.[7] By measuring the incorporation of 13C, researchers can perform metabolic flux analysis (13C-MFA) to quantify the rates of intracellular metabolic pathways related to glycan biosynthesis.[8][9][10][11][12][13][14]

Key Applications

-

Elucidating Biosynthetic Pathways: Tracing the flow of 13C from a labeled monosaccharide into different glycan structures can help to map out and confirm biosynthetic routes.

-

Quantifying Glycan Flux: 13C-MFA allows for the determination of the rate at which monosaccharides are converted into glycans, providing a dynamic view of glycosylation.[12]

-

Understanding Metabolic Regulation of Glycosylation: This approach can reveal how changes in cellular metabolism, for instance in cancer cells, affect the biosynthesis of glycans on the cell surface.[2][3][15]

-

Biomarker Discovery: Altered glycosylation patterns are a hallmark of many diseases. 13C labeling can be used to identify and quantify these changes, potentially leading to new biomarkers.[7]

-

Biopharmaceutical Development: Ensuring consistent and optimal glycosylation of therapeutic proteins is critical for their efficacy and safety. 13C labeling techniques can be used to monitor and control glycosylation during the manufacturing process.[16]

Experimental Workflow and Signaling Pathways

The general workflow for a 13C labeling experiment in glycan biosynthesis involves several key steps, from cell culture to data analysis. The underlying metabolic pathways, primarily glycolysis and the hexosamine biosynthesis pathway (HBP), are central to the incorporation of 13C from glucose into glycans.

The metabolic pathways leading from glucose to the nucleotide sugars essential for glycan synthesis are well-established. The following diagram illustrates the key steps where 13C from labeled glucose is incorporated.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using 13C labeled monosaccharides to investigate glycan biosynthesis.

Table 1: Fractional Abundance of 13C in Monosaccharides from Cell Membrane Glycans

This table shows the fractional abundance of 13C in different monosaccharides isolated from the cell membranes of two pancreatic cancer cell lines (8988-S and 8988-T) after 72 hours of labeling with [U-13C]-glucose. Data is adapted from a study by Reyes-Oliveras et al.[2][3]

| Monosaccharide | 8988-S Cell Line (% 13C) | 8988-T Cell Line (% 13C) |

| Fucose (Fuc) | ~60% | ~40% |

| N-acetylglucosamine (GlcNAc) | ~80% | ~60% |

| N-acetylgalactosamine (GalNAc) | ~75% | ~55% |

| Mannose (Man) | ~85% | ~70% |

| Galactose (Gal) | ~85% | ~70% |

| N-acetylneuraminic acid (Neu5Ac) | ~20% | ~25% |

Table 2: 13C Enrichment in Glycolytic and TCA Cycle Metabolites

This table illustrates the percentage decrease in 13C enrichment of key metabolites in Human Umbilical Vein Endothelial Cells (HUVECs) treated with Fidarestat (an aldose reductase inhibitor) compared to untreated cells, following labeling with a 13C-labeled substrate. Data is based on a study by Corcoran et al.[9]

| Metabolite | Pathway | % Decrease in 13C Enrichment with Fidarestat |

| Serine | Glycolysis | 43% |

| Glycine | Glycolysis | 34% |

| Glutamate | TCA Cycle | 7% |

| Alanine | TCA Cycle | 22% |

| Aspartate | TCA Cycle | 16% |

Experimental Protocols

Below are detailed methodologies for key experiments involved in exploring glycan biosynthesis with 13C labeled monosaccharides.

Protocol 1: Metabolic Labeling of Cultured Cells with 13C-Glucose

This protocol is adapted from methodologies described in studies by Reyes-Oliveras et al.[2][3]

-

Cell Culture: Culture cells (e.g., PaTu8988-S and PaTu8988-T pancreatic cancer cell lines) to the desired confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare a glucose-free medium and supplement it with [U-13C6]-glucose at the same concentration as the standard medium.

-

Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the 13C-labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 8, 12, 24, 48, or 72 hours) to allow for the incorporation of 13C into cellular metabolites and glycans.[3]

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

Protocol 2: Isolation and Hydrolysis of Cell Membrane Glycans

This protocol is a generalized procedure based on methods for glycan analysis.[2][17][18]

-

Membrane Fractionation: Resuspend the harvested cells in a hypotonic buffer and homogenize. Centrifuge to pellet the nuclei and unbroken cells. The supernatant, containing the membrane fraction, is then subjected to ultracentrifugation to pellet the membranes.

-

Glycan Release: Release N-linked glycans from the isolated membrane glycoproteins by enzymatic digestion with PNGase F.[17] O-linked glycans can be released chemically via β-elimination.

-

Acid Hydrolysis: To analyze the monosaccharide composition, hydrolyze the released glycans (or the entire glycoprotein fraction) using an acid (e.g., 2M trifluoroacetic acid) at 100°C for 4 hours.

-

Derivatization: Derivatize the resulting monosaccharides to improve their detection by mass spectrometry. A common method is derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[2]

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Monosaccharides

This protocol outlines the general steps for analyzing labeled monosaccharides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7]

-

Chromatographic Separation: Separate the derivatized monosaccharides using a C18 reversed-phase column on an HPLC system.[19]

-

Mass Spectrometry: Analyze the eluted monosaccharides using a mass spectrometer operating in a mode that allows for the detection of both the 12C and 13C isotopic forms (e.g., selected ion monitoring or multiple reaction monitoring).[19]

-

Data Analysis: Determine the fractional abundance of 13C in each monosaccharide by calculating the ratio of the peak area of the 13C-labeled isotopologue to the total peak area (12C + 13C).

Protocol 4: Chemo-enzymatic Synthesis of 13C Labeled N-Glycans for Absolute Quantification

This protocol is based on the work of Falck et al. for generating internal standards for quantitative glycomics.[16][20]

-

Synthesis of 13C-labeled Precursor: Synthesize a biantennary glycan precursor with 13C labels on all amino sugar residues.

-

Enzymatic Derivatization: Use a panel of glycosyltransferases (e.g., sialyltransferases, fucosyltransferases) to enzymatically extend the 13C-labeled precursor, generating a library of 13C-labeled N-glycan standards.[20]

-

Purification: Purify the resulting labeled glycans using methods such as HPLC.

-

Quantification: Quantify the concentration of the 13C-labeled glycan standards, for example, by NMR.[16]

-

Use as Internal Standards: Spike a known amount of the 13C-labeled N-glycan standards into a sample containing the corresponding unlabeled glycans. The ratio of the MS signal intensities of the labeled and unlabeled glycans can then be used for absolute quantification.[20]

This guide provides a foundational understanding and practical framework for utilizing 13C labeled monosaccharides in the intricate study of glycan biosynthesis. The methodologies and data presented herein serve as a valuable resource for researchers aiming to unravel the complexities of glycosylation in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurisotop.com [eurisotop.com]

- 7. aspariaglycomics.com [aspariaglycomics.com]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 18. High‐Throughput Analyses of Glycans, Glycosites, and Intact Glycopeptides Using C4‐and C18/MAX‐Tips and Liquid Handling System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Application of (-)-Fucose-13C-1 in Cell Culture Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fucose, a deoxyhexose monosaccharide, is a critical component of many N- and O-linked glycans on cell surface and secreted proteins. The process of adding fucose to glycans, known as fucosylation, is crucial for a multitude of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, most notably cancer, where it can contribute to metastasis and chemoresistance. The stable isotope-labeled analogue, (-)-Fucose-13C-1, serves as a powerful tool for researchers to trace the metabolic fate of fucose and quantify its incorporation into glycoproteins. This technical guide provides an in-depth overview of the applications of this compound in cell culture studies, with a focus on metabolic flux analysis and the quantitative assessment of fucosylation.

Core Applications of this compound in Cell Culture

The primary applications of this compound in a cell culture setting revolve around its use as a tracer in metabolic studies. By replacing standard (-)-fucose with its 13C-labeled counterpart in the culture medium, researchers can track the atoms through metabolic pathways and into final glycoprotein products.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] When cells are cultured with this compound, the labeled fucose enters the fucose salvage pathway. Mass spectrometry or NMR can then be used to measure the isotopic enrichment in downstream metabolites and fucosylated glycans, allowing for the calculation of the flux through this pathway.[1]

Quantitative Analysis of Fucosylation

Stable isotope labeling allows for the precise quantification of fucosylation levels on specific glycoproteins. By comparing the mass spectra of fucosylated glycans from cells grown in the presence and absence of this compound, the rate of fucose incorporation and the turnover of specific fucosylated glycoproteins can be determined. This is particularly valuable for studying the effects of drugs or genetic modifications on fucosylation dynamics.

Signaling Pathways and Metabolic Context

Fucosylation plays a direct role in modulating key signaling pathways. Understanding the metabolic pathways that supply the precursor for fucosylation is essential for interpreting data from this compound tracing studies.

The Fucose Salvage Pathway

Cells can synthesize the fucose donor, GDP-fucose, through two main pathways: the de novo pathway, which starts from GDP-mannose, and the salvage pathway, which utilizes free fucose from the extracellular environment or from the lysosomal degradation of glycoproteins. This compound directly enters the salvage pathway.

Caption: The Fucose Salvage Pathway utilizing this compound.

Notch Signaling Pathway

A well-characterized example of a signaling pathway modulated by fucosylation is the Notch pathway. O-fucosylation of the epidermal growth factor-like (EGF) repeats on the Notch receptor is essential for its proper function and interaction with its ligands. Using this compound can help elucidate the dynamics of Notch fucosylation and its impact on signaling activity.

Caption: O-Fucosylation in the Notch Signaling Pathway.

Data Presentation: Quantitative Incorporation of this compound

The following tables summarize data on the incorporation of exogenously supplied, fully 13C-labeled L-fucose (13C-UL-fucose) into N-glycans of various human cell lines. The data is presented as the percentage of N-glycans that have incorporated one molecule of 13C-UL-fucose (M+6) or two molecules (M+12).

Table 1: Incorporation of 13C-UL-Fucose into N-Glycans with One Fucose Residue [2]

| Cell Line | % M+6 Incorporation (Mean ± SEM) |

| HepG2 | 75.3 ± 2.1 |

| HeLa | 80.1 ± 1.5 |

| CHO | 85.2 ± 0.9 |

| A549 | 68.7 ± 3.2 |

| CaCo2 | 72.4 ± 2.5 |

| HEK293 | 78.9 ± 1.8 |

| CHO-Lec13 (GMDS mutant) | 98.5 ± 0.3 |

Table 2: Incorporation of 13C-UL-Fucose into N-Glycans with Two Fucose Residues [2]

| Cell Line | % M+6 Incorporation (Mean ± SEM) | % M+12 Incorporation (Mean ± SEM) |

| HepG2 | 22.1 ± 1.8 | 53.2 ± 3.9 |

| HeLa | 18.9 ± 2.3 | 61.2 ± 4.1 |

| CHO | 14.3 ± 1.1 | 70.9 ± 2.7 |

| A549 | 29.8 ± 4.1 | 38.9 ± 6.3 |

| CaCo2 | 25.3 ± 3.6 | 47.1 ± 5.8 |

| HEK293 | 20.1 ± 2.9 | 58.8 ± 4.7 |

| CHO-Lec13 (GMDS mutant) | 1.2 ± 0.2 | 97.3 ± 0.6 |

Note: CHO-Lec13 cells have a defective de novo pathway for GDP-fucose synthesis, leading to a higher reliance on the salvage pathway and thus greater incorporation of exogenous labeled fucose.

Experimental Protocols

General Experimental Workflow

The workflow for a typical this compound labeling experiment involves several key stages, from cell culture to data analysis.

Caption: General workflow for a this compound labeling experiment.

Detailed Methodology for a Key Experiment

This protocol is a representative methodology for labeling cells with this compound and analyzing the incorporation into N-glycans by mass spectrometry.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., CHO, HEK293T) in their recommended growth medium to ~80% confluency.

-

For the labeling experiment, replace the standard growth medium with a fucose-free medium supplemented with a known concentration of this compound (e.g., 100 µM). A control culture with unlabeled (-)-fucose should be run in parallel.

-

Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the labeled fucose into glycoproteins. The optimal labeling time may need to be determined empirically for each cell line and experimental goal.

2. Cell Harvesting and Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Glycan Release and Purification:

-

Take a defined amount of protein (e.g., 100 µg) and denature it by heating.

-

Release the N-glycans from the glycoproteins by enzymatic digestion with PNGase F overnight at 37°C.

-

Purify the released N-glycans from the peptides and other cellular components using a solid-phase extraction (SPE) method, such as a C18 cartridge.

4. Glycan Derivatization (Optional but Recommended):

-

To improve ionization efficiency for mass spectrometry, the purified N-glycans can be derivatized. A common method is permethylation.

5. Mass Spectrometry Analysis:

-

Analyze the purified (and derivatized) N-glycans by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is recommended.

-

The mass spectrometer will detect the mass shift corresponding to the incorporation of 13C atoms from the this compound. For a fully labeled fucose (C6), this will be a +6 Da shift for each incorporated fucose residue.

6. Data Analysis and Quantification:

-

Process the raw mass spectrometry data using specialized glycomics software.

-

Identify the fucosylated glycan structures based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantify the relative abundance of the 12C (unlabeled) and 13C (labeled) forms of each fucosylated glycan by comparing the peak areas in the mass spectra.

-

Calculate the percentage of incorporation to determine the rate of fucosylation.

Conclusion

This compound is an indispensable tool for the modern cell biologist and drug development professional. Its application in metabolic flux analysis provides a quantitative understanding of the fucose salvage pathway, while its use as a tracer enables the precise measurement of fucosylation dynamics. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their cell culture studies, ultimately leading to a deeper understanding of the critical role of fucosylation in health and disease.

References

A Technical Guide to Natural vs. 13C Labeled Fucose for Researchers

Introduction

L-fucose is a deoxyhexose monosaccharide integral to a wide array of biological processes in mammals. As a key component of N- and O-linked glycans and glycolipids, fucose plays critical roles in blood transfusion reactions, selectin-mediated cell adhesion, host-microbe interactions, and various signaling pathways, including the Notch receptor family.[1] Alterations in the expression of fucosylated oligosaccharides are often implicated in pathological conditions such as cancer and atherosclerosis.[1]

The study of fucose metabolism and its role in these complex biological systems often requires precise methods for tracing its incorporation and flux through various pathways. This is where isotopically labeled molecules, particularly Carbon-13 (¹³C) labeled fucose, become indispensable tools. This technical guide provides an in-depth comparison of fucose at its natural abundance and its ¹³C labeled counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, analytical methodologies, and applications.

Natural Abundance: Fucose and Carbon-13

Fucose: In mammals, free L-fucose is typically present at very low levels.[2] The cellular pool of activated fucose, guanosine diphosphate fucose (GDP-fucose), is primarily synthesized through two main pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway, which converts GDP-mannose to GDP-fucose, is the dominant source, accounting for over 90% of GDP-fucose synthesis in many cell types.[1] The salvage pathway utilizes free fucose obtained from extracellular sources (e.g., diet) or from the lysosomal degradation and recycling of cellular glycoconjugates.[1][3] Dietary sources of fucose include seaweed (in the form of fucoidan), and various plants.[3][4]

Carbon-13 (¹³C): Carbon exists naturally as two stable isotopes: ¹²C and ¹³C. ¹²C is by far the more common, comprising approximately 99% of all carbon atoms.[5] The heavier, NMR-active isotope, ¹³C, has a natural abundance of only about 1.07-1.1%.[6][7][8] This low natural abundance is a critical baseline for experiments using ¹³C as a tracer, as any significant enrichment above this level is detectable and quantifiable.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data regarding the natural abundance of carbon isotopes and a comparison of natural versus ¹³C labeled fucose.

Table 1: Natural Isotopic Abundance of Carbon

| Isotope | Protons | Neutrons | Natural Abundance (%) | Isotopic Mass (Da) |

| ¹²C | 6 | 6 | ~98.9% | 12.000000 |

| ¹³C | 6 | 7 | ~1.1% | 13.003355 |

Data sourced from multiple references.[5][6][8]

Table 2: Comparison of Natural vs. ¹³C Labeled Fucose

| Property | Natural Fucose (Primarily ¹²C) | ¹³C Labeled Fucose (e.g., U-¹³C₆-Fucose) |

| Chemical Formula | C₆H₁₂O₅ | ¹³C₆H₁₂O₅ |

| Molecular Weight | ~164.16 g/mol | ~170.18 g/mol |

| Primary Source | Dietary intake, intracellular recycling, de novo synthesis from mannose.[1][3] | Chemical or enzymatic synthesis for research.[7][9] |

| Metabolic Incorporation | Enters the salvage pathway as free fucose or is synthesized de novo.[1] | Primarily used to trace the salvage pathway when supplied exogenously.[10][11] |

| Key Applications | Baseline biological functions. | Metabolic flux analysis, pathway tracing, drug development studies.[12][13] |

| Primary Detection Method | Standard biochemical assays (often lacks specificity from labeled forms). | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[12][14] |

¹³C Labeled Fucose: A Powerful Research Tool

For research purposes, fucose can be synthesized with one or more of its carbon atoms replaced by the ¹³C isotope. Uniformly labeled fucose (U-¹³C₆-Fucose), where all six carbons are ¹³C, is commonly used.[13] This isotopic enrichment allows researchers to introduce a "heavy" version of the molecule into a biological system and track its metabolic fate.

The primary application of ¹³C labeled fucose is as a tracer for metabolic flux analysis.[12] By providing ¹³C-fucose to cells or organisms, scientists can precisely follow its uptake and incorporation into glycans via the salvage pathway.[13] This enables the quantitative measurement of pathway activity, substrate utilization, and the dynamics of glycan biosynthesis, which is invaluable in understanding disease states or the effect of potential drug candidates on fucosylation.

Experimental Protocols and Methodologies

The effective use of ¹³C labeled fucose relies on analytical techniques that can differentiate between the labeled and unlabeled forms. Mass Spectrometry and NMR Spectroscopy are the principal methods employed.

Metabolic Labeling with ¹³C-Fucose in Cell Culture

This protocol outlines a general procedure for labeling cellular glycans using ¹³C-fucose.

-

Cell Culture: Culture mammalian cells to the desired confluency (typically mid-log growth phase) in standard growth medium.

-

Media Exchange: Replace the standard medium with a medium containing a known concentration of ¹³C-labeled fucose. The concentration and labeling duration are critical parameters that should be optimized based on the cell type and experimental goals.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the uptake and incorporation of the ¹³C-fucose into cellular glycoconjugates.[13]

-

Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated labeled fucose. Harvest the cells by scraping or trypsinization.

-

Metabolite/Glycoprotein Extraction: Proceed with established protocols for the extraction of metabolites or the isolation of total cellular or membrane-bound glycoproteins.

Analysis by Mass Spectrometry (MS)

Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable mass shift, making it an ideal detection method.[6]

-

Sample Preparation:

-

Hydrolysis: Isolate glycoproteins of interest and subject them to acid hydrolysis (e.g., using trifluoroacetic acid) to cleave the glycosidic bonds and release the constituent monosaccharides, including fucose.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, the released monosaccharides can be derivatized. A common method involves labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP).[13]

-

-

LC-MS Analysis: Analyze the prepared samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the derivatized monosaccharides, and the MS detects their mass.[15]

-

Data Analysis: The mass spectrometer will detect a population of fucose molecules. Unlabeled fucose (¹²C₆) will appear at its expected mass, while fully labeled fucose (¹³C₆) will appear at a mass approximately 6 Daltons higher (M+6).[13] The relative abundance of these peaks allows for the quantification of ¹³C enrichment.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can quantify isotopic enrichment at specific atomic positions.

-

Principle: The ¹³C nucleus has a nuclear spin of ½, making it NMR-active, whereas the much more abundant ¹²C nucleus is NMR-inactive.[6][16] This allows for the selective detection of the labeled fucose.

-

Sample Preparation: Isolate and purify the fucose-containing compounds (either free fucose or intact glycans) to a sufficient concentration for NMR analysis. Samples are typically dissolved in a deuterated solvent like D₂O.

-

NMR Data Acquisition:

-

1D ¹³C NMR: A one-dimensional ¹³C spectrum will show signals corresponding to each carbon in the fucose molecule. The intensity of these signals is proportional to the ¹³C enrichment. However, due to the low natural abundance and lower gyromagnetic ratio of ¹³C, these experiments can be time-consuming and require concentrated samples.[16][17]

-

2D Heteronuclear NMR (e.g., HSQC): Two-dimensional experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum are powerful for resolving complex mixtures. This technique correlates each carbon with its directly attached proton(s), providing unambiguous assignments and positional information about the ¹³C label.

-

-

Data Analysis: The presence and intensity of cross-peaks in a ¹H-¹³C HSQC spectrum confirm the incorporation of the label and can be used for quantification.[14][18]

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

Fucosylation is a critical modification that regulates key signaling pathways. For instance, O-fucosylation of Notch receptors is essential for their proper function in development and cell-fate decisions.[1][19] Core fucosylation (α-1,6 fucosylation) of receptors like the TGF-β receptor can modulate signaling pathways such as MAPK and PI3K/Akt, impacting processes like the epithelial-mesenchymal transition in cancer.[19][20]

The synthesis of GDP-fucose, the donor substrate for all fucosylation reactions, is tightly controlled by the interplay of the de novo and salvage pathways.

Caption: GDP-Fucose Biosynthesis via De Novo and Salvage Pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for tracing ¹³C labeled fucose from cell culture to analysis.

Caption: Workflow for ¹³C Labeled Fucose Metabolic Tracing.

Conclusion

The distinction between fucose at natural abundance and its ¹³C labeled form is fundamental to modern metabolic research. While natural fucose is essential for baseline physiological function, ¹³C labeled fucose provides an invaluable experimental tool. It allows for the precise and quantitative analysis of fucose uptake, metabolism, and incorporation into complex glycans. By leveraging powerful analytical techniques like mass spectrometry and NMR spectroscopy, researchers in cell biology, oncology, and drug development can gain deeper insights into the roles of fucosylation in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Human Metabolome Database: Showing metabocard for L-Fucose (HMDB0000174) [hmdb.ca]

- 3. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-fucose and fucoidan alleviate high-salt diet-promoted acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 7. Carbon-13 - isotopic data and properties [chemlin.org]

- 8. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 20. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

The Inner Workings of (-)-Fucose-1-¹³C-1 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, understanding the dynamics of glycosylation is paramount. Fucosylation, the addition of a fucose sugar to proteins and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer progression.[1][2][3] To dissect these complex biological systems, researchers require sophisticated analytical tools that can accurately track and quantify changes in fucosylation. This technical guide delves into the core principles and applications of (-)-Fucose-1-¹³C-1, a stable isotope-labeled monosaccharide, as a powerful tool in mass spectrometry-based quantitative analysis.

Core Principle: The Power of a Stable Isotope Label

At the heart of (-)-Fucose-1-¹³C-1's utility in mass spectrometry lies the fundamental principle of stable isotope labeling.[4][5][6] In this technique, an atom in a molecule of interest is replaced with its heavier, non-radioactive isotope. In the case of (-)-Fucose-1-¹³C-1, the naturally abundant carbon-12 (¹²C) at the first position of the fucose molecule is replaced with the heavier carbon-13 (¹³C) isotope.

This seemingly subtle change has a profound impact on the molecule's mass. The ¹³C atom adds one Dalton (Da) to the mass of the fucose molecule compared to its unlabeled counterpart. When this labeled fucose is incorporated into larger biomolecules like glycoproteins, the entire molecule becomes heavier by that same mass difference. This predictable mass shift is the key to its application in mass spectrometry.

A mass spectrometer is an instrument that measures the mass-to-charge ratio (m/z) of ionized molecules. When a sample containing both unlabeled (¹²C) and labeled (¹³C) fucosylated molecules is analyzed, the mass spectrometer will detect two distinct peaks for each fucosylated species: one for the native molecule and another for the labeled molecule, separated by a characteristic mass difference. The relative intensities of these peaks directly correspond to the relative abundance of the labeled and unlabeled species in the sample.[5][7]

Metabolic Incorporation: Tracing the Path of Fucose

Cells readily take up (-)-Fucose-1-¹³C-1 and utilize it in their natural metabolic pathways for fucosylation.[8][9] The primary route for this is the salvage pathway, where fucose is converted to GDP-L-fucose, the universal donor substrate for fucosyltransferases. These enzymes then catalyze the transfer of the ¹³C-labeled fucose onto various glycans attached to proteins and lipids.

This metabolic labeling approach allows researchers to trace the fate of fucose within a biological system. By introducing (-)-Fucose-1-¹³C-1 to cells or organisms, scientists can monitor the synthesis, turnover, and localization of fucosylated glycoconjugates over time.

Quantitative Analysis with Mass Spectrometry

The true power of (-)-Fucose-1-¹³C-1 is unleashed when coupled with mass spectrometry for quantitative analysis. This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteins, can be adapted for studying glycosylation.[5] A common experimental design involves comparing two cell populations: a control group grown in standard media and a test group grown in media supplemented with (-)-Fucose-1-¹³C-1.

After a period of incubation, the cells are harvested, and the proteins or glycans of interest are isolated. The samples from both populations are then combined and analyzed by mass spectrometry. For any given fucosylated peptide or glycan, the mass spectrum will show a pair of peaks. The peak at the lower m/z value represents the molecule from the control (unlabeled) cells, while the peak at the higher m/z value corresponds to the molecule from the test (labeled) cells.

The ratio of the intensities of these two peaks provides a precise and accurate measure of the relative abundance of that specific fucosylated molecule between the two conditions. This allows for the quantitative assessment of changes in fucosylation in response to drug treatment, disease state, or genetic modification.

Data Presentation

The quantitative data obtained from mass spectrometry experiments using (-)-Fucose-1-¹³C-1 can be summarized in a clear and structured format for easy comparison.

| Glycopeptide ID | Sequence | Unlabeled (¹²C) Intensity | Labeled (¹³C) Intensity | Fold Change (Labeled/Unlabeled) |

| GP-001 | N-linked glycopeptide from Protein A | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 |

| GP-002 | O-linked glycopeptide from Protein B | 5.8 x 10⁵ | 1.5 x 10⁵ | 0.26 |

| GP-003 | Core-fucosylated glycopeptide from Protein C | 8.9 x 10⁴ | 9.1 x 10⁴ | 1.02 |

Experimental Protocols

Below is a generalized methodology for a typical metabolic labeling experiment using (-)-Fucose-1-¹³C-1 for quantitative glycoproteomics.

1. Cell Culture and Metabolic Labeling:

- Culture two populations of cells under identical conditions.

- For the "heavy" labeled sample, supplement the culture medium with a known concentration of (-)-Fucose-1-¹³C-1 (e.g., 50-100 µM). For the "light" unlabeled sample, use standard medium.

- Incubate the cells for a sufficient period to allow for the incorporation of the labeled fucose into glycoproteins. This time can range from hours to days depending on the cell type and the turnover rate of the proteins of interest.

2. Sample Preparation:

- Harvest and lyse the cells from both populations.

- Combine equal amounts of protein from the "heavy" and "light" samples.

- Perform protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.

3. Enrichment of Fucosylated Peptides (Optional but Recommended):

- To increase the sensitivity of detection, it is often beneficial to enrich for fucosylated peptides using methods such as lectin affinity chromatography (e.g., using Aleuria aurantia lectin, AAL) which specifically binds to fucose residues.[1]

4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

- The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation (MS/MS).

5. Data Analysis:

- Use specialized software to identify the peptides and their corresponding glycan structures from the MS/MS spectra.

- Quantify the relative abundance of the "light" and "heavy" labeled glycopeptides by comparing the peak intensities of the corresponding isotopic pairs in the MS1 spectra.

Visualizing the Workflow and Pathways

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

References

- 1. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is L-Fucose used for? [synapse.patsnap.com]

- 4. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Unveiling the Fucosylated Proteome: A Technical Guide to Metabolic Labeling with (-)-Fucose-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Aberrant fucosylation is a well-established hallmark of various diseases, including cancer, inflammation, and developmental disorders. The ability to identify and quantify changes in the fucosylated proteome is therefore paramount for understanding disease mechanisms, discovering novel biomarkers, and developing targeted therapeutics. This technical guide provides an in-depth overview of a powerful technique for profiling fucosylated proteins: metabolic labeling with the stable isotope-labeled sugar, (-)-Fucose-13C-1. By introducing this "heavy" fucose analog into cellular metabolic pathways, researchers can specifically tag and subsequently identify fucosylated proteins using mass spectrometry-based proteomics.

Principle of Metabolic Labeling with this compound

Metabolic labeling with stable isotopes is a robust method for quantitative proteomics. The core principle involves replacing a naturally abundant ("light") isotope with a heavier, stable isotope in a specific molecule, which is then incorporated into cellular components. In the context of fucosylation, cells are cultured in a medium containing this compound. This labeled fucose is taken up by the cells and utilized by the fucose salvage pathway to generate GDP-L-fucose-13C-1. This "heavy" GDP-fucose then serves as the donor substrate for fucosyltransferases, which attach the 13C-labeled fucose to target proteins.